2-[2-(Diethylamino)ethoxy]aniline
Overview
Description
2-[2-(Diethylamino)ethoxy]aniline is an organic compound with the molecular formula C12H20N2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a diethylamino group attached to an ethoxy group, which is further connected to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)ethoxy]aniline typically involves the reaction of 2-chloroethanol with diethylamine to form 2-(diethylamino)ethanol. This intermediate is then reacted with 2-nitrochlorobenzene under basic conditions to yield 2-[2-(diethylamino)ethoxy]nitrobenzene. Finally, the nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-[2-(Diethylamino)ethoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Diethylamino)ethoxy]aniline involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]aniline
- 2-[2-(Diethylamino)ethoxy]ethanol
- 2-[2-(Diethylamino)ethoxy]phenol
Uniqueness
2-[2-(Diethylamino)ethoxy]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity compared to similar compounds. Additionally, its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFREPJMKUFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424635 | |
Record name | 2-[2-(diethylamino)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109598-74-5 | |
Record name | 2-[2-(diethylamino)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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